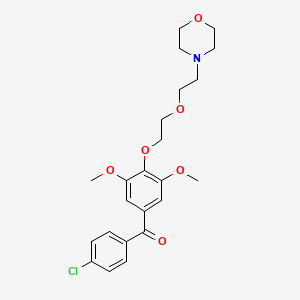
Benzophenone, 4'-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- is a complex organic compound known for its unique chemical structure and properties It is a derivative of benzophenone, characterized by the presence of chloro, dimethoxy, and morpholinoethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dimethoxybenzoyl chloride with 2-(2-morpholinoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Benzophenone
- 4-Chlorobenzophenone
- 3,5-Dimethoxybenzophenone
- 4-(2-(2-Morpholinoethoxy)ethoxy)benzophenone
Comparison: Compared to its analogs, Benzophenone, 4’-chloro-3,5-dimethoxy-4-(2-(2-morpholinoethoxy)ethoxy)- exhibits unique properties due to the presence of multiple functional groupsFor example, the morpholinoethoxy group enhances its solubility and interaction with biological molecules, making it more versatile in research and industrial applications .
Propiedades
Número CAS |
31858-72-7 |
|---|---|
Fórmula molecular |
C23H28ClNO6 |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[3,5-dimethoxy-4-[2-(2-morpholin-4-ylethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C23H28ClNO6/c1-27-20-15-18(22(26)17-3-5-19(24)6-4-17)16-21(28-2)23(20)31-14-13-30-12-9-25-7-10-29-11-8-25/h3-6,15-16H,7-14H2,1-2H3 |
Clave InChI |
YNDNXGTXNIOZDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCOCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


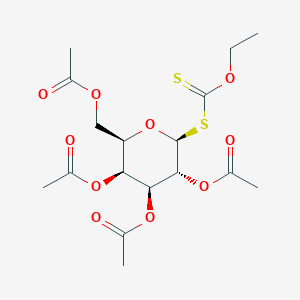
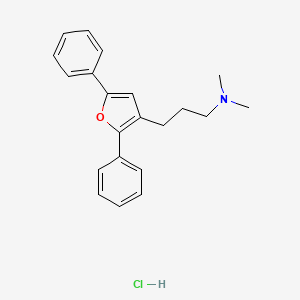
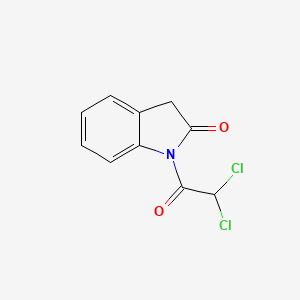
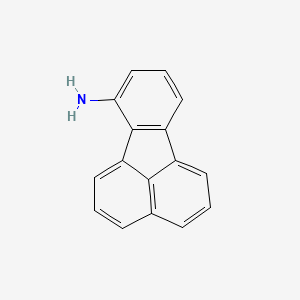

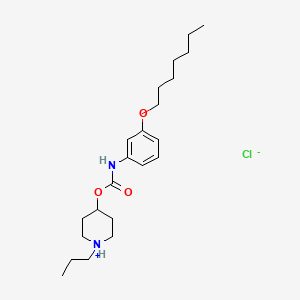
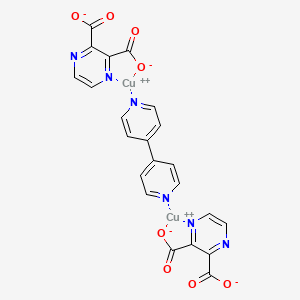
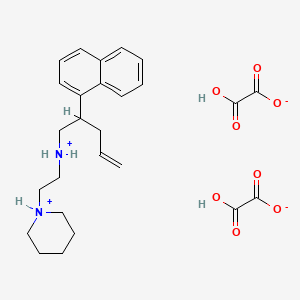
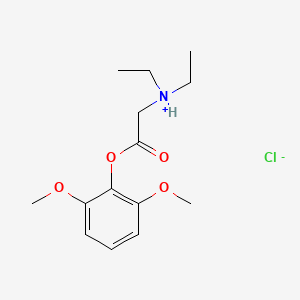
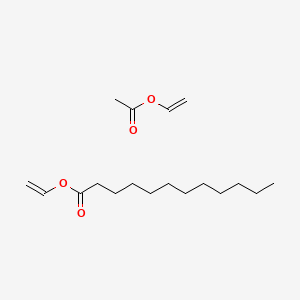

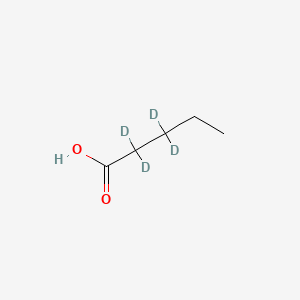
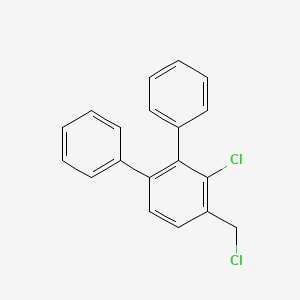
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
